Product packaging for Methyl 3-bromothiophene-2-carboxylate(Cat. No.:CAS No. 26137-08-6)

Methyl 3-bromothiophene-2-carboxylate

Cat. No.: B183060
CAS No.: 26137-08-6
M. Wt: 221.07 g/mol
InChI Key: PEGSJNCGPSIJOX-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophenes in Synthetic Chemistry

Thiophene (B33073) and its derivatives are fundamental building blocks in organic synthesis, prized for their unique electronic properties and reactivity. numberanalytics.com The introduction of a halogen atom, such as bromine or chlorine, onto the thiophene ring dramatically enhances its utility. nih.gov This process, known as halogenation, creates a "reactive handle" on the molecule, providing a site for further chemical modifications. nih.gov Halogenated thiophenes are crucial intermediates in the synthesis of complex molecules because the halogen can be readily replaced or used to form new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. guidechem.comjcu.edu.ausigmaaldrich.com

This versatility makes halogenated thiophenes indispensable in both medicinal chemistry and materials science. nih.gov Many pharmaceutical drugs contain a thiophene core, and these molecules have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govmdpi.com In materials science, the electronic properties of thiophenes are harnessed to create conductive polymers, oligothiophenes, and polythiophenes. numberanalytics.comjcu.edu.au These materials are essential for developing advanced organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. chemimpex.comnih.govrsc.org

Role of Methyl 3-bromothiophene-2-carboxylate as a Synthetic Intermediate

This compound is a highly versatile synthetic intermediate, primarily due to the specific arrangement of its functional groups. chemimpex.com The compound features a thiophene ring substituted with a bromine atom at the 3-position and a methyl ester (carboxylate) group at the 2-position. The bromine atom serves as an excellent leaving group and a key site for cross-coupling reactions, allowing for the strategic formation of new bonds with other organic fragments. chemimpex.comguidechem.com This reactivity is fundamental to its role as a building block for constructing more complex molecular architectures. chemimpex.com

Its ability to participate in reactions like the Suzuki coupling allows chemists to link the thiophene ring to various aryl or vinyl groups, a crucial step in synthesizing complex organic structures. guidechem.com This makes the compound a preferred choice for chemists aiming to introduce a substituted thiophene moiety into a target molecule. chemimpex.com The presence of the methyl ester group provides another site for chemical modification, such as hydrolysis to a carboxylic acid or conversion to an amide, further expanding its synthetic potential. mdpi.combeilstein-journals.org

Overview of Research Trajectories for this compound

The unique structural features of this compound have positioned it as a key component in several distinct areas of chemical research. Its application as a versatile building block has led to investigations across pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Key Research Areas:

Research FieldApplication of this compound
Medicinal Chemistry Serves as a starting material for the synthesis of bioactive molecules with potential anti-cancer and anti-inflammatory properties. chemimpex.com Its derivatives are evaluated for their therapeutic potential against various diseases. mdpi.comontosight.ai
Agrochemicals Used as a key intermediate in the development of new crop protection agents, such as eco-friendly pesticides and insecticides. chemimpex.combeilstein-journals.org
Materials Science Employed in the production of conductive polymers and organic semiconductors, which are vital components for advanced electronic devices like OLEDs. chemimpex.comnih.gov
Dye Synthesis The thiophene structure allows for diverse functionalization, making it valuable in the synthesis of specialized dyes. chemimpex.com

In medicinal chemistry, researchers utilize this compound to create novel molecules with potential therapeutic applications. chemimpex.com Studies have explored its role in synthesizing compounds for anti-cancer and anti-inflammatory therapies. chemimpex.com In the field of agrochemicals, it is a key intermediate for producing new and efficient insecticides and pesticides. chemimpex.combeilstein-journals.org Furthermore, in materials science, this compound is employed in the development of conductive polymers and organic electronic devices, highlighting its importance in creating next-generation technologies. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO2S B183060 Methyl 3-bromothiophene-2-carboxylate CAS No. 26137-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGSJNCGPSIJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372351
Record name methyl 3-bromothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26137-08-6
Record name methyl 3-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromothiophene-2-carboxylate
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Synthesis and Derivatization Methodologies of Methyl 3 Bromothiophene 2 Carboxylate

Established Synthetic Routes for Methyl 3-bromothiophene-2-carboxylate

The preparation of this compound can be achieved through several well-established synthetic pathways, primarily involving the bromination of a suitable thiophene (B33073) precursor followed by esterification, or vice versa.

Bromination Strategies of Thiophene Precursors

The direct bromination of thiophene and its derivatives is a common method for introducing a bromine atom onto the thiophene ring. iust.ac.ir The reactivity of thiophene towards electrophilic substitution is high, often requiring controlled conditions to achieve mono-bromination. iust.ac.ir For the synthesis of 3-bromothiophene (B43185) derivatives, starting from a precursor with a directing group at the 2-position, such as a carboxylic acid or its ester, is a common strategy.

One reported method involves the bromination of 3-methylthiophene, followed by a series of reactions to introduce the carboxylate group. nih.govresearchgate.net This multi-step process can be complex and may involve a one-pot bromination/debromination procedure to yield the desired intermediate. nih.govresearchgate.net

A more direct approach starts with a pre-existing thiophene-2-carboxylic acid derivative. For instance, 3-amino-2-thiophenecarboxylic acid methyl ester can be converted to this compound. guidechem.com This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) and then displaced by a bromide, often using cuprous bromide as the bromine source. guidechem.com

Esterification Methods for Carboxylic Acid Precursors

The esterification of a carboxylic acid is a fundamental reaction in organic synthesis. In the context of preparing this compound, the precursor would be 3-bromothiophene-2-carboxylic acid. sigmaaldrich.comfishersci.nlthermofisher.com

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used. libretexts.org

Alternatively, carboxylic acids can be converted to their more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). nih.govresearchgate.netlibretexts.org The resulting acid chloride is then reacted with methanol (B129727) to furnish the methyl ester. This two-step process is often very efficient. Another approach involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Advanced Synthetic Approaches and Reaction Conditions

Beyond its synthesis, this compound is a valuable substrate for constructing more elaborate molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. These reactions leverage the carbon-bromine bond for the formation of new carbon-carbon bonds. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium catalysis has revolutionized the field of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net this compound, possessing a reactive C-Br bond, is an excellent candidate for these transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.orgnih.gov

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the thiophene ring. The general reaction scheme involves the palladium(0)-catalyzed coupling of the bromothiophene derivative with a boronic acid in the presence of a base.

Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

ComponentRoleExamples
Palladium Catalyst Facilitates the catalytic cyclePd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with phosphine (B1218219) ligands libretexts.orgnih.govnih.gov
Organoboron Reagent Provides the carbon nucleophileArylboronic acids, vinylboronic acids, potassium organotrifluoroborates libretexts.orgnih.govnih.gov
Base Activates the organoboron reagent and neutralizes the by-productNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH nih.govelsevierpure.com
Solvent Provides the reaction mediumToluene, DMF, THF, water nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

For this compound, the Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org

Table 2: Typical Conditions for Sonogashira Cross-Coupling

ComponentRoleExamples
Palladium Catalyst Main catalyst for the cross-couplingPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ libretexts.orgnih.gov
Copper(I) Co-catalyst Facilitates the reaction with the alkyneCuI organic-chemistry.org
Base Neutralizes the hydrogen halide by-product and deprotonates the alkyneTriethylamine (NEt₃), Diisopropylamine (i-Pr₂NH) wikipedia.org
Solvent Provides the reaction mediumTHF, DMF, Dioxane organic-chemistry.org

The mechanism of the Sonogashira reaction involves a palladium catalytic cycle similar to the Suzuki coupling, and a copper cycle. wikipedia.org The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex, leading to the final coupled product after reductive elimination. wikipedia.org More recently, copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C3 position of this compound is amenable to various nucleophilic substitution reactions, most notably those catalyzed by transition metals. These cross-coupling reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds, replacing the bromine atom with a variety of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are the cornerstone of derivatization for this compound. The mechanism generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the thiophene with an organoboron reagent, typically a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For instance, 3-bromothiophene has been shown to couple efficiently with potassium alkoxyethyltrifluoroborate in the presence of a palladium catalyst, achieving a high yield of 88% for the corresponding product. nih.gov This demonstrates the viability of forming C(sp²)-C(sp³) bonds from the bromothiophene core.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups on both coupling partners. libretexts.org Although organotin reagents are toxic, the Stille reaction remains a powerful tool for creating complex molecules from precursors like this compound. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the thiophene and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Research has demonstrated that this compound can undergo Sonogashira coupling with terminal alkynes as a key step in synthesizing more complex heterocyclic systems. Modern protocols have been developed that are effective at room temperature or operate under copper-free conditions, enhancing the reaction's practicality. beilstein-journals.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, producing arylamines from aryl halides. wikipedia.org The method is crucial for synthesizing compounds used in pharmaceuticals and materials science. Palladium catalysts with specialized, bulky phosphine ligands are employed to facilitate the coupling of the bromothiophene with a primary or secondary amine. wikipedia.orgresearchgate.net This reaction has been successfully applied to various bromothiophenes under mild conditions. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Organoboron (e.g., R-B(OH)₂) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) C-C
Stille Coupling Organostannane (e.g., R-SnBu₃) Pd(0) catalyst (e.g., Pd(PPh₃)₄) C-C
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) C-C (alkynyl)
Buchwald-Hartwig Amination Amine (R₂NH) Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu) C-N

Intramolecular Cyclization Reactions

The derivatives formed from the initial substitution at the bromine position can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. This strategy is particularly powerful for building polycyclic molecules in a highly efficient manner.

A notable application involves a one-pot sequence starting with a Sonogashira coupling of this compound, followed by an intramolecular cyclization. In this process, the alkyne introduced via the Sonogashira reaction contains a nucleophilic group that subsequently attacks a position on the thiophene ring or a newly formed intermediate, leading to ring closure. This approach has been successfully used to synthesize thieno[3,2-b]pyridones, which are of interest for their biological activities. The initial cross-coupling reaction creates a precursor that, under the reaction conditions or with a subsequent trigger, cyclizes to afford the final, more complex scaffold.

Functionalization and Derivatization Strategies

Beyond reactions at the bromine atom, the functional groups already present on this compound offer further opportunities for derivatization.

Modification of the Ester Group

The methyl ester at the C2 position is a versatile handle for a range of chemical transformations.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid. A typical procedure involves treating this compound with a base, such as sodium hydroxide, in a solvent mixture like methanol and tetrahydrofuran, followed by acidification. guidechem.com This yields 3-bromothiophene-2-carboxylic acid, a key intermediate that can participate in further reactions, such as amide bond formation. guidechem.comsigmaaldrich.com

Amidation: While direct amidation of the ester is possible, a more common route involves the hydrolysis to the carboxylic acid followed by coupling with an amine. encyclopedia.pub The resulting carboxylic acid can be activated using standard coupling agents or converted directly to an amide under catalytic conditions. encyclopedia.pubpolimi.it Both enzymatic methods, using enzymes like Carboxylic Acid Reductases (CARs), and chemocatalytic methods have been developed for this transformation, often promoted by boron-based catalysts. encyclopedia.pubpolimi.it

Reduction: The ester group can be reduced to an alcohol or even fully to a methyl group. Metal-free catalytic systems, such as those employing boronic acids with ammonia (B1221849) borane, have been reported for the exhaustive reduction of esters to methyl groups, offering a pathway to new derivatives under relatively mild conditions. researchgate.net

Table 2: Selected Modifications of the Ester Group

Reaction Reagents (Typical) Product Functional Group
Hydrolysis NaOH, H₃O⁺ Carboxylic Acid

| Amidation (via acid) | 1. NaOH, H₃O⁺ 2. Amine (R₂NH), Coupling Agent | Amide | | Exhaustive Reduction | Ammonia Borane, Boronic Acid Catalyst | Methyl |

Reactions at the Thiophene Ring Positions (excluding C2 and C3 functionality)

Functionalization of the thiophene ring at positions other than C2 and C3 provides a route to more complex substituted derivatives. The C5 position is the most likely site for further electrophilic substitution or for deprotonation due to the directing effects of the C2-ester and C3-bromo substituents.

A plausible strategy involves the regioselective deprotonation at the C5 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated species is a potent nucleophile that can be trapped with various electrophiles. For example, quenching with an appropriate electrophile could introduce a formyl group (using DMF) or a carboxyl group (using CO₂). The existence of compounds such as methyl 3-bromo-5-formylthiophene-2-carboxylate supports the feasibility of such C5-functionalization strategies. This approach significantly expands the range of accessible derivatives from the common starting material.

Reactivity and Mechanistic Investigations of Methyl 3 Bromothiophene 2 Carboxylate

Reactivity of the Bromine Moiety

The carbon-bromine bond at the C3 position is a key site for a variety of chemical transformations, enabling the introduction of diverse substituents onto the thiophene (B33073) scaffold.

The strategic positioning of the bromo and methyl carboxylate groups on the thiophene ring allows for a high degree of control in chemical reactions. The transformation of the bromine atom is often highly regioselective, primarily due to its specific location and electronic influence on the ring.

One of the most important regioselective transformations is the metal-halogen exchange reaction. For instance, treatment of bromothiophenes with organolithium reagents like n-butyllithium (n-BuLi) at low temperatures can selectively replace the bromine atom with lithium. mdpi.commdpi.com This lithiated intermediate is a powerful nucleophile, enabling the regioselective introduction of various electrophiles at the C3 position. The regioselectivity is dictated by the initial position of the bromine atom.

While direct stereoselective transformations involving the bromine atom on the achiral thiophene ring are not common, the generation of atropisomers through reactions at this site is a notable example of stereoselectivity. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the context of Suzuki-Miyaura cross-coupling reactions, when methyl 3-bromothiophene-2-carboxylate is coupled with sterically demanding ortho-substituted arylboronic acids, the restricted rotation around the newly formed aryl-thiophene bond can lead to the formation of stable, separable atropisomers. nih.gov The specific atropisomeric ratio can be influenced by the reaction conditions and the nature of the substituents.

The bromine atom at the C3 position makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules, particularly for creating new carbon-carbon and carbon-heteroatom bonds.

The most prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Kumada, and Sonogashira couplings. nih.govjcu.edu.au

Suzuki-Miyaura Coupling: This is a versatile and widely used reaction for forming C-C bonds by coupling the bromothiophene with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

Stille Coupling: This reaction involves the coupling of the bromothiophene with an organotin compound, also catalyzed by palladium.

Kumada Coupling: This method uses a Grignard reagent (organomagnesium halide) to couple with the bromothiophene, typically catalyzed by nickel or palladium. jcu.edu.auresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the bromothiophene and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

These transformations are highly efficient for creating biaryl and other conjugated systems, which are important scaffolds in materials science and medicinal chemistry. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromothiophene Derivatives

Aryl Halide Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
Pentyl 5-bromothiophene-2-carboxylate Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85 nih.gov
Pentyl 5-bromothiophene-2-carboxylate 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 82 nih.gov
2-Bromothiophene Phenylboronic acid Pd(OAc)₂/PCy₃ K₃PO₄ Toluene >95 organic-chemistry.org
2-Bromo-3-methylthiophene Tris(4-(4,4,5,5-tetramethyl- mdpi.comnih.govnih.govdioxaborolane)phenyl)amine Pd₂(dba)₃/PCy₃ CsF Dioxane 94 jcu.edu.au

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, but its reactivity is significantly influenced by the two substituents: the electron-withdrawing methyl carboxylate group (-CO₂Me) and the bromine atom, which has both inductive electron-withdrawing and resonance electron-donating effects.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the case of this compound, the substituents direct incoming electrophiles to specific positions on the ring. The methyl carboxylate group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director. On a thiophene ring, the directing effects manifest relative to the substituent positions.

For this compound, the C5 position is the most activated site for electrophilic attack. The C4 position is sterically hindered and electronically deactivated by the adjacent electron-withdrawing ester group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position.

For example, the nitration of this compound would likely involve the reaction with nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. aiinmr.com The π-electrons of the thiophene ring would attack the nitronium ion, leading to the substitution of a hydrogen atom, primarily at the C5 position. Studies on related benzo[b]thiophene-2-carboxylic acid systems show that nitration can lead to a mixture of products, but substitution typically avoids positions adjacent to deactivating groups. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile (E⁺) Expected Major Product
Nitration NO₂⁺ Methyl 3-bromo-5-nitrothiophene-2-carboxylate
Bromination Br⁺ Methyl 3,5-dibromothiophene-2-carboxylate
Acylation RCO⁺ Methyl 3-bromo-5-acylthiophene-2-carboxylate

While electrophilic substitution is more common for thiophenes, nucleophilic attack on the ring can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. The ester group in this compound does increase the electrophilicity of the ring, but nucleophilic aromatic substitution (SNAr) is generally difficult on this system without further activation.

Ring transformation reactions, where a nucleophile induces ring-opening followed by rearrangement or recyclization, have been observed in other heterocyclic systems like chromones under nucleophilic conditions. mdpi.com For thiophenes, such transformations are less common but can be initiated by strong nucleophiles or under harsh reaction conditions. For instance, highly strained heterocycles like aziridines readily undergo nucleophilic ring-opening due to their inherent ring strain. clockss.org While the thiophene ring is significantly more stable, powerful nucleophiles could potentially attack the ring carbons, leading to transient intermediates that could undergo further transformations. However, specific examples involving this compound are not widely reported, suggesting this is not a typical mode of reactivity under standard laboratory conditions.

Mechanistic Pathways of Key Reactions Involving this compound

The Suzuki-Miyaura cross-coupling reaction is one of the most important transformations for this compound, and its mechanism is well-established. libretexts.orgnih.gov It proceeds through a catalytic cycle involving a palladium(0) species.

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent (R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium(II) complex, displacing the bromide ion. This forms a new palladium(II) species with both the thiophene and the new organic group attached.

Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled and eliminated from the metal center. This reductive elimination step forms the final C-C coupled product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The mechanism for electrophilic aromatic substitution, such as nitration, involves the formation of a potent electrophile (e.g., NO₂⁺ from nitric and sulfuric acids). aiinmr.com The aromatic π-system of the thiophene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base (such as HSO₄⁻) then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

Applications in Medicinal Chemistry Research

Design and Synthesis of Bioactive Molecules

The unique structure of methyl 3-bromothiophene-2-carboxylate makes it an ideal starting material for creating a wide array of bioactive compounds. The presence of the bromine atom facilitates cross-coupling reactions, while the ester group can be readily modified, enabling the construction of large and diverse molecular libraries.

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Thiophene and its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov The utility of this compound lies in its function as a precursor to more elaborate thiophene-containing heterocycles. For instance, it can be used in palladium-catalyzed reactions like the Suzuki or Stille coupling to introduce new aryl or heterocyclic groups at the 3-position, a common strategy for building molecular complexity. nih.gov This approach has been successfully employed to synthesize thieno[3,2-b]pyridones, which have shown notable antibacterial activity. nih.gov

A primary application of this compound in drug discovery is in the generation of molecules designed to inhibit specific biological targets, such as enzymes or viral proteins, that are implicated in disease processes.

D-amino acid oxidase (DAO) is a flavoenzyme that degrades the neuromodulator D-serine. Inhibition of DAO is a therapeutic strategy for neurological conditions like schizophrenia. A series of thiophene-2-carboxylic and thiophene-3-carboxylic acids have been identified as a new class of potent DAO inhibitors. nih.govnih.gov Research has shown that brominated thiophene methyl esters are valuable starting materials for these inhibitors. For example, a closely related isomer, methyl 5-bromothiophene-2-carboxylate, has been used to synthesize phenethyl-substituted thiophene carboxylic acids evaluated for DAO inhibition. nih.gov The synthesis involves a coupling reaction at the bromine position, followed by hydrolysis of the methyl ester to the active carboxylic acid. This demonstrates a clear synthetic pathway where this compound can serve as a key precursor for this class of inhibitors.

Norovirus is a leading cause of acute gastroenteritis, and there is an urgent need for effective antiviral therapies. nih.gov Research into novel anti-norovirus compounds has identified heterocyclic carboxamides as a promising class. nih.gov Specifically, derivatives containing a halogenated thiophene ring attached to an amide have shown significant antiviral activity. nih.gov Initial structure-activity relationship studies pinpointed 3,5-dibromo-thiophene derivatives as potent inhibitors. nih.gov These findings underscore the importance of the halogenated thiophene scaffold, for which this compound is a fundamental building block. The development of these agents often targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. johnshopkins.edu

Inhibitors Targeting Biological Pathways

Development of Novel Therapeutic Agents

Beyond specific enzyme inhibitors, this compound serves as a foundational material for developing novel therapeutic agents with broader applications, such as in oncology. Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. nih.gov For example, certain derivatives have demonstrated potent activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values in the micromolar range, indicating significant potential for further development as anticancer drugs. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drugs. The chemical versatility of this compound allows for systematic modifications to probe these relationships.

DAO Inhibitors : In the context of DAO inhibitors, SAR studies revealed that the thiophene ring of the inhibitors stacks tightly with a key tyrosine residue (Tyr224) in the enzyme's active site. nih.govnih.gov This interaction is critical for potency. Studies showed that while small substituents on the thiophene ring are tolerated, the introduction of large, branched side chains significantly decreases inhibitory activity. nih.govnih.gov This is in contrast to other classes of DAO inhibitors where such bulky groups can enhance potency by accessing a secondary pocket. nih.govnih.gov

Anti-Norovirus Agents : For anti-norovirus agents, SAR studies highlighted the essential nature of the halogenated thiophene ring conjugated to an amide at the 2-position. nih.gov The type and position of the halogens are critical; derivatives with chloro groups at both the 3- and 5-positions were found to be highly effective, while other halogenation patterns or alternative heterocyclic rings (like furan (B31954) or thiazole) resulted in a loss of antiviral activity. nih.gov

The table below summarizes key SAR findings for derivatives originating from thiophene scaffolds related to this compound.

Compound Class Target Key Structural Feature Effect on Activity Reference
Thiophene Carboxylic AcidsD-amino Acid Oxidase (DAO)Small substituents on thiophene ringWell-tolerated nih.govnih.gov
Thiophene Carboxylic AcidsD-amino Acid Oxidase (DAO)Large, branched side chainsMarkedly decreased potency nih.govnih.gov
Thiophene CarboxamidesNorovirusHalogenated thiophene ringEssential for activity nih.gov
Thiophene CarboxamidesNorovirus3,5-dichloro substitutionMost effective for antiviral activity nih.gov
Thiophene CarboxamidesNorovirusFuran or thiazole (B1198619) ring instead of thiopheneLoss of activity nih.gov

Applications in Materials Science Research

Methyl 3-bromothiophene-2-carboxylate is a versatile chemical compound that serves as a crucial building block in the field of materials science. Its unique molecular structure, featuring a thiophene (B33073) ring functionalized with both a bromine atom and a methyl ester group, allows for a variety of chemical modifications, making it an ideal precursor for a range of advanced materials. This article explores its specific applications in the development of conductive polymers, organic electronic devices, and other advanced functional materials.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-bromothiophene-2-carboxylate, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The electronic structure of a molecule dictates its reactivity. DFT calculations can determine key descriptors that provide a quantitative measure of this reactivity. These descriptors are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Studies on related thiophene (B33073) carboxylate derivatives using DFT methods, such as the B3LYP functional, have been performed to calculate these properties. mdpi.com For instance, investigations into thiophene-2-carboxylic acid derivatives provide a framework for understanding the electronic properties of this compound. ingentaconnect.com Global reactivity descriptors, including chemical hardness, softness, electrophilicity, and nucleophilicity, can be calculated to predict how the molecule will interact with other reagents. nih.gov For example, the electrophilicity index can predict the molecule's reactivity with nucleophiles in reactions like cross-coupling.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Thiophene Derivatives

Descriptor Definition Typical Value Range (eV) for Thiophene Derivatives
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.5
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.0 to 2.75
Chemical Softness (S) 1 / (2η) 0.18 to 0.25

| Electrophilicity Index (ω) | μ² / (2η) where μ is the electronic chemical potential | 1.0 to 2.5 |

Note: The values presented are representative and derived from studies on structurally similar thiophene compounds. Actual values for this compound would require specific calculations.

The molecular electrostatic potential (ESP) is another crucial output of DFT calculations. It maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would likely show negative potential around the oxygen atoms of the carboxylate group and the sulfur atom, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be expected around the hydrogen atoms. mdpi.com

The three-dimensional structure and conformational flexibility of this compound are key to its reactivity. The molecule's properties can be influenced by the rotation around the single bonds, specifically the C2-C(arbonyl) bond and the C(arbonyl)-O(methyl) bond.

DFT is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This includes identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, DFT can be applied to predict its reactivity in various transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). Researchers can model the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is often the rate-determining step. By calculating the transition state energies for this step, one can predict the feasibility and efficiency of the coupling reaction. These computational models can also help understand the steric and electronic effects of the substituents on the thiophene ring, explaining how the bromine atom and the methyl ester group influence the reaction's progress.

Molecular Dynamics Simulations of Interactions

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.

For this compound, MD simulations can be used to model its interactions with other molecules, such as solvents or biological macromolecules. For example, in a drug design context, if a derivative of this compound is being investigated as a potential inhibitor of an enzyme, MD simulations can assess the stability of the compound within the enzyme's binding site. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex and can predict the binding affinity. Furthermore, MD can be used to model the steric effects of the bromine substituent on the efficiency of coupling reactions by simulating the approach of the coupling partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com Thiophene derivatives are frequently studied using QSAR to understand how structural modifications affect their therapeutic properties, such as anti-inflammatory, anticancer, or antibacterial activities. mdpi.comresearchgate.netresearchgate.net

A QSAR study on a series of derivatives of this compound would involve several steps. First, a set of analogues would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) would be measured. nih.gov Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies. researchgate.net

Steric: Molecular volume, surface area, Verloop parameters. brieflands.com

Hydrophobic: LogP (partition coefficient). brieflands.com

Topological: Connectivity indices that describe the branching of the molecular skeleton. brieflands.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is developed that correlates a combination of these descriptors with the observed biological activity. brieflands.com

Table 2: Common Descriptors Used in QSAR Models for Thiophene Derivatives

Descriptor Type Example Descriptor Property Described Relevance to Biological Activity
Electronic ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons in interactions. researchgate.net
Hydrophobic LogP Lipid/water partition coefficient Influences membrane permeability and transport to the target site. brieflands.com
Topological Balaban Topological Index Describes the branching and shape of the molecule Relates to how the molecule fits into a binding site. brieflands.com

| Steric | Molecular Volume | The volume occupied by the molecule | Affects steric fit with a receptor or enzyme active site. nih.gov |

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov The robustness and predictive power of the model are assessed through rigorous validation techniques, such as cross-validation and the use of an external test set of compounds. nih.gov

Advanced Spectroscopic and Crystallographic Studies of Derivatives

X-ray Single Crystal Diffraction for Structural Elucidation

X-ray single crystal diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. For derivatives of methyl 3-bromothiophene-2-carboxylate, this method provides unambiguous proof of their molecular structure, conformation, and the subtle interplay of non-covalent interactions that govern their assembly in the solid state.

A key example is the structural analysis of methyl 3-chlorothiophene-2-carboxylate, a closely related derivative. Large, colorless, rectangular crystals suitable for X-ray analysis were grown from in vacuo concentration. The analysis provided detailed crystallographic data, confirming the molecular structure and revealing the packing arrangement in the crystal lattice.

Similarly, the crystal structure of another important derivative, methyl-3-aminothiophene-2-carboxylate (matc), has been determined. mdpi.comresearchgate.net This analysis revealed that the compound crystallizes in the monoclinic P21/c space group, with three crystallographically independent molecules in the asymmetric unit. mdpi.comresearchgate.net Such studies are crucial for understanding the fundamental properties and reactivity of these intermediates. mdpi.com

Table 1: Crystallographic Data for Methyl 3-chlorothiophene-2-carboxylate
ParameterValue
Empirical formulaC6H5O2ClS
Formula weight176.61
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions a = 3.9030(4) Å, α = 101.291(2)° b = 7.0415(7) Å, β = 92.911(2)° c = 14.1389(15) Å, γ = 103.851(2)°a = 3.9030(4) Å, b = 7.0415(7) Å, c = 14.1389(15) Å α = 101.291(2)°, β = 92.911(2)°, γ = 103.851(2)°
Volume368.03(7) ų
Z2
Temperature100(2) K

Hydrogen bonds are among the most critical directional interactions in determining molecular assembly. In the crystal structure of methyl-3-aminothiophene-2-carboxylate, both amino and carboxyl groups are actively involved in forming extensive hydrogen bonding networks. mdpi.comresearchgate.net The analysis reveals both inter- and intramolecular hydrogen bonds. Specifically, N–H⋯O and N–H⋯N hydrogen bonds link the crystallographically different molecules together, creating a stable, three-dimensional supramolecular structure. mdpi.comresearchgate.net The presence of these robust hydrogen-bonding synthons, such as the R₂²(8) ring motif, is a recurring theme in the crystal engineering of related heterocyclic compounds. nih.gov

Aromatic and heteroaromatic rings, like the thiophene (B33073) ring system, can interact through π-π stacking. This type of interaction contributes significantly to the stability of the crystal packing. mdpi.com In various organic co-crystals, π-π stacking interactions work in concert with hydrogen bonds to define the final structure. nih.govresearchgate.net While specific details on the π-π stacking in this compound derivatives are not extensively documented in the provided search results, the planar nature of the thiophene ring suggests that these interactions are likely to be a feature in their solid-state structures, influencing the packing arrangement and electronic properties. mdpi.comnih.gov The interplay between hydrogen bonds and π-π stacking can define varied stacking patterns, from dimeric associations to infinite motifs. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are routinely used to confirm their identity and structure following synthesis.

In the synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, which originate from methyl 3-amino-4-methylthiophene-2-carboxylate, ¹H and ¹³C NMR were essential for structural verification. scielo.br A careful analysis of the ¹H NMR signals, for instance, allowed for the determination of the E/Z geometry of the imine double bond, with a single signal observed for the imine hydrogen (CH=N) between δ 7.81 and 8.21 ppm, indicating the formation of a single geometrical isomer. scielo.br

Spectra for related compounds are available and provide expected chemical shift ranges. For the parent compound, this compound, characteristic proton signals are observed for the methyl group and the two protons on the thiophene ring. chemicalbook.com

Table 2: Representative NMR Data for Thiophene Derivatives
CompoundTechniqueObserved Chemical Shifts (ppm) and Notes
3-Amino-4-methylthiophene-2-acylcarbohydrazones¹H NMRImine hydrogen (CH=N) signal observed between 7.81 and 8.21 ppm, confirming E configuration. scielo.br
Methyl 3-methylthiophene-2-carboxylate¹³C NMRSpectra available for structural confirmation. nih.gov
3-Bromothiophene-2-carboxylic acid¹H NMRSpectra available for structural analysis. chemicalbook.com

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of synthesized compounds and assessing their purity. For derivatives of this compound, MS is a standard characterization method. scielo.br The molecular ion peak in the mass spectrum provides direct evidence of the compound's molecular formula. For instance, the molecular weight of this compound is 221.07 g/mol , which would correspond to a prominent peak in its mass spectrum. nih.gov The technique was used alongside HPLC and NMR to confirm the successful synthesis and purity of a series of N-acylhydrazone derivatives. scielo.br

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For derivatives of this compound, IR spectra clearly show characteristic absorption bands.

Key vibrational bands include:

C=O stretching: A strong absorption band for the ester carbonyl group is typically observed in the region of 1700-1740 cm⁻¹.

C-O stretching: Bands corresponding to the C-O bond of the ester group are also present.

Thiophene ring vibrations: Characteristic peaks associated with the C-S and C=C bonds of the thiophene ring appear at lower frequencies.

In the analysis of N-acylhydrazone derivatives, IR spectroscopy was used as a key characterization technique. scielo.br For metal carboxylate complexes, the position of the asymmetric and symmetric COO⁻ stretching bands in the IR spectrum can distinguish between different coordination modes (e.g., ionic, monodentate, bidentate). researchgate.net This makes IR a valuable tool for studying not just the organic derivatives but also their potential metal complexes.

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light, provides information about the electronic transitions within a molecule. For thiophene-based compounds, absorption bands in the UV region are expected due to π → π* transitions within the aromatic ring and conjugated systems. The position and intensity of these bands can be influenced by the nature and position of substituents on the thiophene ring.

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis is a crucial technique for determining the thermal stability of materials by measuring weight loss as a function of temperature. For thiophene-based compounds, TGA reveals the temperatures at which different decomposition processes occur, providing information on their stability and the nature of their degradation products.

Detailed Research Findings

In a study of copolymers based on isoindigo and benzodithiophene or thiophene units, the decomposition temperatures (defined as 5% weight loss) were found to be above 380 °C. mdpi.comnih.gov The thermal degradation of these materials typically occurs in two main stages. The initial weight loss, occurring at lower temperatures, is often attributed to the cleavage of side chains from the main polymer backbone. mdpi.comnih.gov A second, more significant weight loss at higher temperatures corresponds to the decomposition of the conjugated backbone itself. mdpi.comnih.gov

For example, the TGA data for three such copolymers, PBDTI-OT, PBDTI-DT, and PTI-DT, are presented below.

Interactive Data Table: TGA Data for Thiophene-Based Copolymers

CopolymerOnset Decomposition Temperature (°C) (5% Weight Loss)Main Decomposition Stage (°C)
PBDTI-OT> 380~380 and > 550
PBDTI-DT> 380~380 and > 550
PTI-DT> 380~380 and > 550

Note: This data is for thiophene-based copolymers and not for this compound itself. The table is based on information from multiple sources. mdpi.comnih.gov

Furthermore, investigations into the thermal decomposition of 2-octylthieno[3,4-b]thiophene on a gold surface showed that the molecule remains stable up to 177 °C (450 K). sigmaaldrich.com Above this temperature, decomposition begins with the scission of C-S bonds in the thieno-thiophene rings, leading to the release of hydrogen and hydrogen sulfide. sigmaaldrich.com

While these findings relate to polymeric or specifically substituted thiophene derivatives, they collectively suggest that the thiophene core imparts significant thermal stability. The presence of a bromine atom and a methyl carboxylate group on the thiophene ring in this compound would influence its specific thermal decomposition profile, likely through different bond dissociation energies compared to the studied polymers. However, without direct experimental TGA data for this specific compound, a detailed analysis remains speculative.

Environmental and Agricultural Research Applications

Design of Eco-Friendly Pesticides

The development of eco-friendly pesticides is a critical area of research aimed at providing effective pest control while minimizing harm to the environment and non-target organisms. While specific research detailing the synthesis of commercial eco-friendly pesticides directly from Methyl 3-bromothiophene-2-carboxylate is not extensively documented in publicly available literature, its role as a key intermediate suggests its potential in this area. The design of such pesticides often involves creating molecules that are highly specific to the target pest and are readily biodegradable. The thiophene (B33073) scaffold, which can be derived from compounds like this compound, is a component of some modern pesticides known for their improved safety profiles.

Agrochemistry Applications

The primary application of this compound in agrochemistry is as a precursor for the synthesis of a range of active ingredients. While it is not an end-product used directly in the field, its structural features are incorporated into the final pesticide molecules. The synthesis of novel amide compounds with potential fungicidal properties for agricultural and horticultural use has been described, where this compound can be utilized as a starting material. google.com

The development of new herbicides is another area where this compound finds application. Patent records show its use in the preparation of compounds intended for weed control. The reactivity of the bromine atom allows for the coupling of the thiophene ring to other chemical moieties, enabling the creation of diverse molecular structures that can be screened for herbicidal activity.

Although direct performance data for specific commercial agrochemicals synthesized from this compound is not widely published, its classification as a key intermediate points to its importance in the discovery and development pipeline of new crop protection products. The following table lists chemical compounds mentioned in the context of agrochemical research involving thiophene derivatives.

Compound NameCAS NumberMolecular FormulaApplication/Relevance
This compound26137-08-6C₆H₅BrO₂SIntermediate for agrochemicals
3-methylbenzofuran-5-phenolNot availableC₉H₈O₂Reactant in synthesis
Cuprous chloride7758-89-6CuClCatalyst in synthesis
Potassium carbonate584-08-7K₂CO₃Reagent in synthesis
2-bromo-3-thiophenecarboxylic acid14282-76-9C₅H₃BrO₂SStarting material for fungicides

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine bond in methyl 3-bromothiophene-2-carboxylate makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki and Stille couplings. Future research is poised to expand beyond these conventional methods to explore novel catalytic transformations. This includes the development of more efficient and selective catalysts for direct arylation, amination, and other carbon-heteroatom bond-forming reactions. The goal is to devise greener and more atom-economical synthetic routes to valuable thiophene (B33073) derivatives.

A key area of interest lies in the palladium-catalyzed direct arylation of thiophene derivatives. researchgate.net Research in this domain aims to overcome challenges such as selectivity and functional group tolerance, enabling the synthesis of a broader range of substituted thiophenes with tailored electronic and photophysical properties. Furthermore, the development of catalysts based on earth-abundant metals like iron, copper, and nickel presents a cost-effective and sustainable alternative to precious metal catalysts.

Catalytic ReactionCatalyst/ReagentsPotential Products
Suzuki-Miyaura CouplingPalladium catalysts, boronic acidsBiaryl compounds, complex organic molecules
Stille CouplingPalladium catalysts, organostannanesSubstituted thiophenes
Direct ArylationPalladium catalysts2-arylated and 2,5-diarylated sulfinylthiophene derivatives researchgate.net
Amination-Aminated thiophene derivatives

Integration into High-Throughput Synthesis Platforms

The demand for large libraries of diverse small molecules for drug screening and materials discovery has spurred the development of automated and high-throughput synthesis platforms. chemrxiv.org this compound is well-suited for integration into these platforms due to its predictable reactivity in a range of chemical transformations.

Future efforts will focus on adapting and optimizing reaction conditions for this compound within automated synthesizers. This includes developing robust protocols for purification and analysis that can be seamlessly integrated into a high-throughput workflow. The ability to rapidly generate a multitude of thiophene-based compounds will significantly accelerate the discovery of new molecules with desired biological activities or material properties.

Advanced Drug Discovery and Development Initiatives

Thiophene-containing compounds exhibit a wide spectrum of pharmacological activities, and this compound serves as a crucial intermediate in the synthesis of potential therapeutic agents. Its derivatives have been investigated for various medicinal applications.

Future drug discovery initiatives will leverage the synthetic versatility of this compound to design and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. This includes its use as a scaffold for developing inhibitors of specific enzymes or modulators of receptor activity. For instance, derivatives of 2-aminothiophene-3-carboxylates, which can be accessed from precursors related to this compound, have been explored as GABAB positive allosteric modulators. researchgate.net

Therapeutic AreaTargetExample Precursor/Derivative
Anti-inflammatory-This compound derivatives
Anticancer-This compound derivatives
Neurological DisordersGABAB receptorMethyl 2-(acylamino)thiophene-3-carboxylates researchgate.net

Innovations in Material Science and Engineering

Thiophene-based polymers and oligomers are at the forefront of research in organic electronics due to their excellent charge transport properties. This compound is a valuable monomer for the synthesis of these materials, which find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Future research will focus on creating novel thiophene-based materials with tailored properties by strategically modifying the structure of the monomer. This includes introducing different functional groups onto the thiophene ring to tune the electronic and optical properties of the resulting polymers. The synthesis of well-defined oligomers and polymers with controlled chain length and regioregularity will be crucial for understanding structure-property relationships and optimizing device performance. The development of thiophene-based trimers is one such approach to create complex structures with specific functionalities. mdpi.com

Interdisciplinary Research with Biological Systems

The interaction of small molecules with biological systems is a rapidly growing area of research. This compound and its derivatives can be utilized as chemical probes to study biological processes. For example, fluorescently labeled thiophene derivatives can be used to visualize specific cellular components or track the localization of proteins.

Future interdisciplinary research will involve the design and synthesis of thiophene-based molecules that can act as biosensors or imaging agents. By incorporating functionalities that respond to specific biological stimuli, such as changes in pH or the presence of certain enzymes, these molecules can provide valuable insights into cellular function and disease mechanisms. The study of how thiophene derivatives interact with proteins and other biomolecules will be essential for developing new diagnostic and therapeutic tools. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3-bromothiophene-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling. For example, this compound reacts with terminal alkynes under reflux conditions with Pd(PPh₃)₂Cl₂ as a catalyst. Reaction optimization involves:

  • Catalyst loading : 1–5 mol% Pd.
  • Solvent selection : Dry dichloromethane or THF under inert gas (N₂/Ar).
  • Purification : Reverse-phase HPLC (methanol/water gradient) or column chromatography.
  • Yield validation : Reported yields up to 84% under optimized conditions .

Q. How is this compound characterized, and what spectroscopic markers are critical?

  • Key analytical techniques :

  • ¹H NMR : Methyl ester protons resonate at δ ~3.92 ppm (singlet). Thiophene protons appear as multiplets between δ 7.19–7.63 ppm .
  • ¹³C NMR : Carbonyl carbons (C=O) at ~161 ppm, thiophene ring carbons between 120–135 ppm .
  • IR spectroscopy : Strong C=O stretch at ~1701 cm⁻¹ and C-Br absorption near 600–700 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z 221 (M⁺) and fragmentation patterns confirming bromine isotopes .

Q. What safety precautions are necessary when handling this compound?

  • GHS hazard data :

  • H315/H319 : Causes skin/eye irritation.
  • H335 : May cause respiratory irritation.
    • Safety measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Refer to SDS for spill management .

Advanced Research Questions

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

  • Approach : Density Functional Theory (DFT) calculates transition states for Pd-catalyzed reactions. Molecular dynamics simulations model steric effects of the bromine substituent on coupling efficiency. Key parameters include:

  • Electrophilicity index : Predicts reactivity with nucleophiles.
  • Frontier molecular orbitals (HOMO/LUMO) : Analyzes electron transfer in catalysis .

Q. What strategies exist for functionalizing the thiophene ring, and how to analyze substituent effects?

  • Functionalization routes :

  • Electrophilic substitution : Bromine directs further substitution at C4/C5 positions.
  • Directed ortho-metallation : Use LDA or Grignard reagents to introduce amino or alkyl groups .
    • Analysis : Compare ¹H NMR chemical shifts (e.g., deshielding at C4 after substitution) and IR to track new functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

  • Troubleshooting :

  • Catalyst decomposition : Monitor Pd leaching via ICP-MS.
  • Byproduct formation : Use inline FTIR or LC-MS to detect intermediates.
  • Temperature gradients : Optimize mixing efficiency in flow reactors for large-scale synthesis .

Q. How to apply Cremer-Pople parameters for conformational analysis of the thiophene ring?

  • Method : X-ray crystallography data (if available) or DFT-optimized geometries are used to calculate puckering coordinates. For five-membered rings:

  • Amplitude (q₂) : Measures deviation from planarity.
  • Phase angle (φ) : Describes pseudorotational conformers (e.g., envelope vs. twist) .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Applications :

  • Anticancer agents : Serves as a precursor for thiophene-based kinase inhibitors.
  • Antibacterial derivatives : Functionalized with amino groups to target bacterial enzymes (e.g., PTP1B inhibitors) .
    • Case study : Coupling with cyclohexenyl or phenylacetylene derivatives yields bioactive tetrahydrobenzo[b]thiophenes with validated in vitro activity .

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Methyl 3-bromothiophene-2-carboxylate

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